Imidazo[1,5-a]pyridin-5-ylmethanol

Tryptophan 2,3-Dioxygenase (TDO) Immuno-Oncology Isomeric Selectivity

Choose Imidazo[1,5-a]pyridin-5-ylmethanol (CAS 1823953-42-9) for your most demanding discovery projects. The [1,5-a] ring-fusion geometry and precisely positioned 5-hydroxymethyl group deliver non-substitutable binding orientation and a reactive handle for etherification, esterification, or oxidation. This eliminates additional synthetic steps required by unfunctionalized imidazo[1,5-a]pyridine (CAS 274-64-8). Patent disclosures confirm its utility for IDO1/TDO inhibitors, and the scaffold is validated in blue-emitting D–π–A dyes and transition-metal ligand architectures. Supplied at 97% purity, it accelerates SAR libraries, optical sensor development, and catalysis research while reducing synthetic burden and cost.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1823953-42-9
Cat. No. B3247805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridin-5-ylmethanol
CAS1823953-42-9
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN2C(=C1)CO
InChIInChI=1S/C8H8N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h1-4,6,11H,5H2
InChIKeyJDOXTBZIMSOYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyridin-5-ylmethanol (CAS 1823953-42-9): Procurement Specifications and Core Scaffold Identity for Research and Development


Imidazo[1,5-a]pyridin-5-ylmethanol (CAS 1823953-42-9), also designated as {imidazo[1,5-a]pyridin-5-yl}methanol , is a heterocyclic chemical building block with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . The core scaffold belongs to the imidazo[1,5-a]pyridine family, a class of nitrogen-fused heterocycles extensively employed as versatile precursors in medicinal chemistry and materials science [1]. The compound is commercially supplied for research and development purposes, typically at a purity specification of 97% , serving as an advanced synthetic intermediate for further functionalization.

Why General Imidazopyridine Analogs Cannot Replace Imidazo[1,5-a]pyridin-5-ylmethanol in Rigorous Synthetic Workflows


Generic substitution of Imidazo[1,5-a]pyridin-5-ylmethanol with other imidazopyridine regioisomers or unfunctionalized cores carries significant technical and economic risks. The specific [1,5-a] ring fusion geometry dictates the electronic distribution and ligand-binding orientation of the fused heterocycle, which is a non-substitutable feature distinguishing it from imidazo[1,2-a]pyridine or imidazo[4,5-b]pyridine isomers [1]. Furthermore, the precisely positioned 5-methanol (-CH2OH) group constitutes a unique reactive handle for esterification, etherification, or oxidation to an aldehyde, enabling modular derivatization that is physically absent in simple imidazo[1,5-a]pyridine (CAS 274-64-8) . Substituting this compound with an analog that lacks the 5-hydroxymethyl group would necessitate additional synthetic steps to introduce the required functionality, increasing both the timeline and the cost of the synthesis while introducing additional points of potential failure and yield loss.

Quantitative Differentiation Evidence for Imidazo[1,5-a]pyridin-5-ylmethanol Against Comparable Analogs


Isomeric Selectivity Advantage: TDO Inhibition versus Imidazo[1,2-a]pyridine Scaffolds

A critical differentiator for imidazo[1,5-a]pyridine-based inhibitors lies in their potential for TDO selectivity. While imidazo[1,2-a]pyridine derivatives have also been pursued as IDO1 inhibitors, patent disclosures and biological evaluations indicate that 5- or 8-substituted imidazo[1,5-a]pyridine cores are specifically useful for inhibiting Tryptophan 2,3-dioxygenase (TDO) in addition to IDO1 [1][2]. This is significant because the alternative imidazo[1,2-a]pyridine core is less prominently associated with dual IDO1/TDO inhibitory activity in the patent literature. The ability of the [1,5-a] isomer to engage TDO represents a non-fungible advantage for researchers targeting the kynurenine pathway through both enzymatic nodes.

Tryptophan 2,3-Dioxygenase (TDO) Immuno-Oncology Isomeric Selectivity

Synthetic Efficiency: Procurement of Pre-Installed 5-Hydroxymethyl versus De Novo Functionalization

The most tangible advantage of Imidazo[1,5-a]pyridin-5-ylmethanol over its closest commercially available analogs is the pre-installation of the 5-hydroxymethyl group. The closest direct comparator, unsubstituted imidazo[1,5-a]pyridine (CAS 274-64-8) lacks this functional handle entirely [1]. To achieve the same reactive intermediate starting from the unsubstituted core would require C-H functionalization at the 5-position, which is non-trivial due to the electronic bias of the heterocycle. Procuring Imidazo[1,5-a]pyridin-5-ylmethanol eliminates a multi-step functionalization sequence, reducing the synthetic route length by at least 2-3 steps when the target molecule requires a C-5 substituent .

Synthetic Efficiency Medicinal Chemistry Parallel Synthesis

Fluorophore Development: Blue Emission Benchmarking Against Established Imidazo[1,5-a]pyridine Luminophores

The imidazo[1,5-a]pyridine scaffold is established as a robust platform for blue-emitting materials. Literature data for the closely related compound 1,3-dimethyl-imidazo[1,5-a]pyridine (Me-impy) establishes key photophysical baseline metrics: this derivative exhibits a high photoluminescence quantum yield (Φ) of 0.4 (40%) and blue emission centered at approximately 436 nm in solution [1]. Imidazo[1,5-a]pyridin-5-ylmethanol, bearing the hydroxymethyl substituent at the 5-position, provides a structurally analogous core with a functional handle for further tuning of emission properties through derivatization. This is in contrast to imidazo[1,2-a]pyridine-based dyes, which in comparative studies exhibited purely dipolar character and lower quantum yields of emission relative to the [1,5-a] counterparts [2]. While direct quantum yield data for the 5-ylmethanol derivative is not yet reported, the class-level evidence strongly supports its suitability as a precursor to blue-emitting materials.

Fluorescent Probes OLED Emitters Photophysical Characterization

IDO1 Inhibitor Development: Structural Relevance to Nanomolar Potency Series

Recent research in fragment-based IDO1 inhibitor optimization demonstrates the critical role of imidazo[1,5-a]pyridine cores. While the compound Imidazo[1,5-a]pyridin-5-ylmethanol itself has not been evaluated, its structural proximity to the core of optimized IDO1 inhibitors is significant. Patent literature describes a series of 5- or 8-substituted imidazo[1,5-a]pyridines as potent IDO1 and/or TDO inhibitors [1]. Furthermore, a closely related analog, (S)-cyclohexyl(imidazo[1,5-a]pyridin-5-yl)methanol, has been co-crystallized in the active site of tryptophan 2,3-dioxygenase (PDB ID: 9ESF) [2], confirming that the imidazo[1,5-a]pyridine scaffold bearing a 5-methanol-derived substituent engages the heme-containing active site. This crystallographic evidence validates the procurement of Imidazo[1,5-a]pyridin-5-ylmethanol as a direct synthetic precursor to confirmed target-engaging molecules.

IDO1 Inhibition Fragment-Based Drug Discovery Heme-Binding Inhibitors

Recommended Application Scenarios for Imidazo[1,5-a]pyridin-5-ylmethanol Based on Verified Evidence


Synthesis of 5-Substituted IDO1/TDO Inhibitor Libraries

The procurement of Imidazo[1,5-a]pyridin-5-ylmethanol is directly aligned with medicinal chemistry campaigns targeting the kynurenine pathway enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). Patent disclosures confirm that 5-substituted imidazo[1,5-a]pyridine derivatives are claimed as useful inhibitors of these immunomodulatory targets [6]. The 5-hydroxymethyl group provides an immediate point for esterification, etherification, or conversion to a leaving group for further diversification, enabling rapid parallel synthesis of compound libraries for structure-activity relationship (SAR) studies. Structural validation from co-crystallized analogs such as (S)-cyclohexyl(imidazo[1,5-a]pyridin-5-yl)methanol (PDB: 9ESF) provides confidence that the core scaffold can productively engage the target binding site .

Development of Tunable Blue-Emitting Materials and Fluorescent Probes

Imidazo[1,5-a]pyridin-5-ylmethanol serves as an advanced intermediate for the preparation of blue-emitting materials. The imidazo[1,5-a]pyridine core is an established platform for luminescent compounds, with benchmark derivatives such as 1,3-dimethyl-imidazo[1,5-a]pyridine demonstrating blue emission at ~436 nm and quantum yields of 40% [6]. Comparative studies further indicate that imidazo[1,5-a]pyridine-based D–π–A dyes exhibit superior quantum yields relative to their imidazo[1,2-a]pyridine counterparts due to enhanced cyanine-like character . The 5-hydroxymethyl substituent offers a functional anchor for appending targeting moieties or tuning the photophysical properties through further derivatization, positioning this compound as a strategic choice for researchers developing optical sensors or OLED emitters .

Ligand Synthesis for Coordination Chemistry and Organometallic Catalysis

The imidazo[1,5-a]pyridine framework, when functionalized at the 5-position, can serve as a bidentate or hemilabile ligand scaffold for transition metal complexes. The presence of two nitrogen atoms within the fused heterocycle, combined with the 5-hydroxymethyl group as a potential coordinating or tethering moiety, makes Imidazo[1,5-a]pyridin-5-ylmethanol a versatile ligand precursor. Review literature identifies imidazo[1,5-a]pyridine derivatives as useful ligands for transition metals with applications spanning catalysis and materials science [6]. The 5-CH2OH group can be further elaborated to install phosphine, amine, or carboxylate donor groups, enabling the design of bespoke ligand architectures. The procurement of this pre-functionalized core eliminates the need for post-coordination functionalization of simpler imidazo[1,5-a]pyridine ligands .

Synthetic Intermediate for Kinase and Tubulin Inhibitor Analogs

The imidazo[1,5-a]pyridine scaffold has demonstrated activity in kinase inhibition and anti-tubulin applications. Literature reports document imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of tubulin polymerization, with IC50 values in the low micromolar range (e.g., 1.71 μM) [6]. Additionally, imidazo[1,5-a]pyridine derivatives have been explored as inhibitors of kinases such as DYRK1A . Imidazo[1,5-a]pyridin-5-ylmethanol, bearing the reactive 5-hydroxymethyl handle, provides a direct entry point for synthesizing analogs of these biologically active scaffolds. For procurement decisions, this compound reduces the synthetic burden relative to starting from unsubstituted imidazo[1,5-a]pyridine, which would require a separate C-H functionalization step to achieve the 5-substitution pattern present in many active compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,5-a]pyridin-5-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.